molecular formula C16H17N5O3 B4580743 2-(2-NITROPHENYL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE

2-(2-NITROPHENYL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE

Cat. No.: B4580743
M. Wt: 327.34 g/mol
InChI Key: VFBWYBPECZFPNZ-UHFFFAOYSA-N
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Description

2-(2-NITROPHENYL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE is a complex organic compound that features a nitrophenyl group, a pyrimidinyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-NITROPHENYL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-NITROPHENYL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

2-(2-NITROPHENYL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-NITROPHENYL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-NITROPHENYL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications .

Properties

IUPAC Name

2-(2-nitrophenyl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c22-15(12-13-4-1-2-5-14(13)21(23)24)19-8-10-20(11-9-19)16-17-6-3-7-18-16/h1-7H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBWYBPECZFPNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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